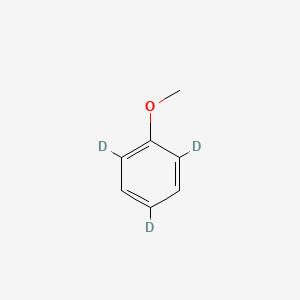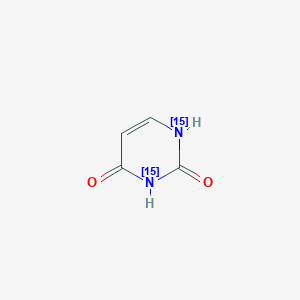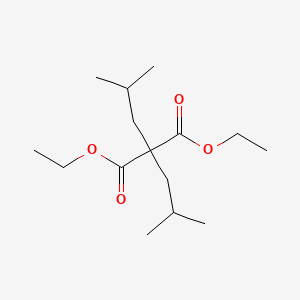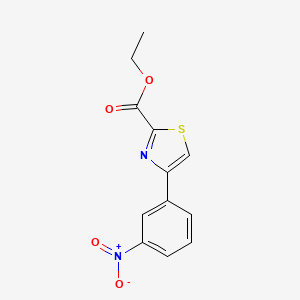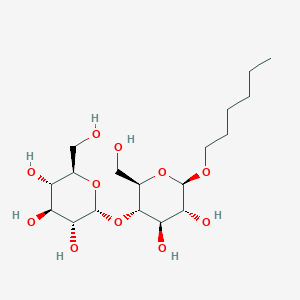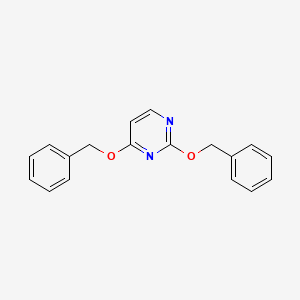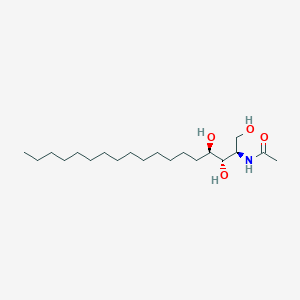![molecular formula C13H19NO B1365428 [4-(Piperidin-1-ylmethyl)phenyl]methanol CAS No. 91271-62-4](/img/structure/B1365428.png)
[4-(Piperidin-1-ylmethyl)phenyl]methanol
Overview
Description
[4-(Piperidin-1-ylmethyl)phenyl]methanol is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . It is characterized by a piperidine ring attached to a phenylmethanol moiety. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Piperidin-1-ylmethyl)phenyl]methanol typically involves the reaction of 4-(piperidine-1-carbonyl)benzaldehyde with phenylsilane in the presence of caesium carbonate in 2-methyltetrahydrofuran at 60°C for 6 hours. This is followed by a reaction with ethanol in 2-methyltetrahydrofuran at 80°C for 2 hours . This method is noted for its green chemistry approach and high yield.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis route mentioned above can be scaled up for industrial applications, ensuring the use of appropriate reaction vessels and conditions to maintain safety and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl or piperidine derivatives.
Scientific Research Applications
[4-(Piperidin-1-ylmethyl)phenyl]methanol is extensively used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [4-(Piperidin-1-ylmethyl)phenyl]methanol involves its interaction with various molecular targets, including enzymes and receptors. The piperidine ring can interact with biological macromolecules, influencing their activity and function. The phenylmethanol moiety can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
- [4-(Piperidin-1-ylmethyl)phenyl]ethanol
- [4-(Piperidin-1-ylmethyl)phenyl]acetone
- [4-(Piperidin-1-ylmethyl)phenyl]amine
Comparison:
- [4-(Piperidin-1-ylmethyl)phenyl]methanol is unique due to its specific combination of a piperidine ring and a phenylmethanol moiety, which imparts distinct chemical and biological properties.
- [4-(Piperidin-1-ylmethyl)phenyl]ethanol has a similar structure but with an ethanol group, leading to different reactivity and applications.
- [4-(Piperidin-1-ylmethyl)phenyl]acetone contains a ketone group, which significantly alters its chemical behavior and potential uses.
- [4-(Piperidin-1-ylmethyl)phenyl]amine features an amine group, making it more reactive in nucleophilic substitution reactions and suitable for different biological applications.
Properties
IUPAC Name |
[4-(piperidin-1-ylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-11-13-6-4-12(5-7-13)10-14-8-2-1-3-9-14/h4-7,15H,1-3,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWKPHFBCVNPGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428135 | |
| Record name | [4-(piperidin-1-ylmethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91271-62-4 | |
| Record name | [4-(piperidin-1-ylmethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(Piperidin-1-yl)methyl]benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


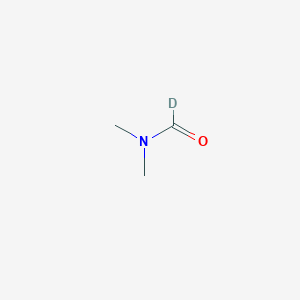

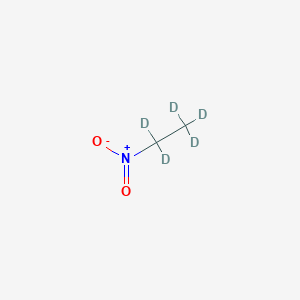
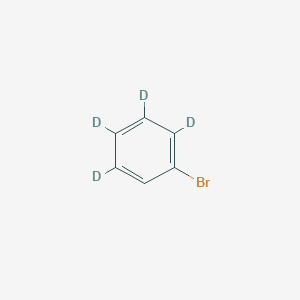
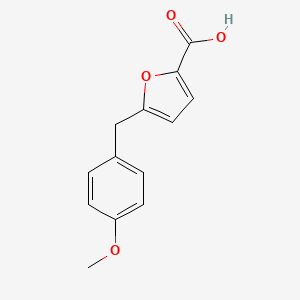
![Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365358.png)
